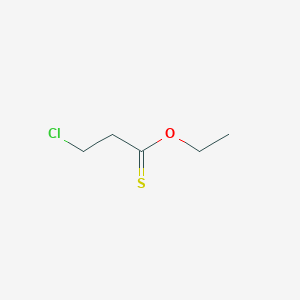

Ethyl chloromethylthioacetate

Description

Significance as a Versatile Synthetic Intermediate in Modern Organic Chemistry

The significance of ethyl chloro(methylthio)acetate in modern organic chemistry stems from its ability to participate in a range of chemical reactions, primarily acting as an electrophilic building block. The presence of a chlorine atom alpha to both a sulfur atom and an ester group renders the α-carbon highly susceptible to nucleophilic attack. This reactivity has been harnessed in various synthetic strategies.

One of the notable applications of ethyl chloro(methylthio)acetate is in Friedel-Crafts reactions. It serves as a key reagent for the synthesis of ethyl arylacetates, which are important precursors for various pharmaceuticals and fine chemicals. amanote.com In a key transformation, it reacts with aromatic compounds in the presence of a Lewis acid to introduce the CH(SMe)COOEt group, which can be subsequently desulfurized to afford the desired arylacetate. This methodology has been successfully employed in the synthesis of antidiabetic octaketide analogues, such as ethyl 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetate, highlighting its utility in the assembly of biologically active complex molecules. grafiati.com

The reactivity of the α-chloro thioether moiety also allows for facile substitution reactions with a variety of nucleophiles. This opens up avenues for the introduction of diverse functionalities, further expanding its synthetic utility. While specific, documented examples with a broad range of nucleophiles are not extensively detailed in readily available literature, the fundamental principles of nucleophilic substitution on α-halo sulfides suggest its potential for creating new carbon-carbon and carbon-heteroatom bonds.

Below is a table summarizing the key properties of Ethyl chloro(methylthio)acetate:

| Property | Value |

| CAS Number | 56078-31-0 |

| Molecular Formula | C₅H₉ClO₂S |

| Molecular Weight | 168.64 g/mol |

| Boiling Point | 70-72 °C at 25 mmHg |

| Density | 1.043 g/mL at 25 °C |

Historical Context and Evolution of its Applications in Complex Molecule Assembly

The historical development of ethyl chloro(methylthio)acetate as a synthetic reagent is not as extensively documented as that of more common reagents. However, its emergence can be situated within the broader context of the development and understanding of the chemistry of α-halo sulfides and thioesters. The study of such compounds gained traction as chemists sought more sophisticated tools for carbon-carbon bond formation and functional group interconversion.

The initial applications appear to be centered around its use in reactions like the Friedel-Crafts alkylation to generate arylacetates. Over time, the potential for this reagent in more intricate synthetic sequences has been recognized. Its application in the synthesis of a complex antidiabetic octaketide analogue signifies a shift towards its use in the assembly of natural product-like scaffolds. grafiati.com This evolution reflects a broader trend in organic synthesis, where reagents are increasingly valued for their ability to contribute to the efficient and controlled construction of complex molecular architectures with potential biological activity. Further research into the reactivity of ethyl chloro(methylthio)acetate is likely to uncover new applications in the synthesis of a wider array of complex organic molecules.

Structure

3D Structure

Properties

Molecular Formula |

C5H9ClOS |

|---|---|

Molecular Weight |

152.64 g/mol |

IUPAC Name |

O-ethyl 3-chloropropanethioate |

InChI |

InChI=1S/C5H9ClOS/c1-2-7-5(8)3-4-6/h2-4H2,1H3 |

InChI Key |

YELJERDMGFYSTN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=S)CCCl |

Origin of Product |

United States |

Synthetic Utility of Ethyl Chloro Methylthio Acetate in Chemical Transformations

Friedel-Crafts Alkylation Reactions

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, has been successfully adapted using ethyl chloro(methylthio)acetate as an alkylating agent. This reagent provides a pathway to synthesize arylacetates, which are valuable intermediates in the synthesis of various fine chemicals and pharmaceuticals.

Lewis Acid Catalysis in Alkylation Processes (e.g., using SnCl4 as a Lewis acid)

Lewis acids are crucial for activating ethyl chloro(methylthio)acetate in Friedel-Crafts alkylations. researchgate.net Strong Lewis acids, such as tin(IV) chloride (SnCl4), are commonly employed to facilitate the reaction. researchgate.netresearchgate.netsemanticscholar.org The Lewis acid coordinates with the chlorine atom of the acetate (B1210297), promoting the formation of a carbocationic intermediate or a highly polarized complex. This electrophilic species is then attacked by the electron-rich aromatic ring to form a new carbon-carbon bond. byjus.com

The reaction of trimethylphenylsilane with ethyl chloro(methylthio)acetate in the presence of SnCl4 exemplifies this process, leading to alkylated products. Similarly, the synthesis of an antidiabetic octaketide analogue involved a key Friedel-Crafts alkylation step using this reagent, catalyzed by a Lewis acid, followed by desulfurization. thieme-connect.comresearchgate.net The choice and amount of Lewis acid can influence the reaction's efficiency and product distribution. While SnCl4 is effective, other Lewis acids like ytterbium triflate have also been utilized to catalyze the alkylation of aromatic compounds with similar α-chloro-α-thioacetates. researchgate.net

Regioselectivity and Scope of Alkylation Reactions with Aromatic Systems

The regioselectivity of the Friedel-Crafts alkylation with ethyl chloro(methylthio)acetate is governed by the directing effects of the substituents on the aromatic substrate. In a study involving trimethylphenylsilane, the alkylation yielded a mixture of regioisomers with the meta- and para-substituted products being dominant. The reaction afforded the alkylated products in a 41% yield, with an observed isomer distribution of ortho:meta:para = 3:71:26.

The scope of the reaction extends to highly substituted and complex aromatic systems. For instance, a key step in the synthesis of an antidiabetic analogue of cytosporone B was the Friedel-Crafts alkylation of 1-(3,4,5-trimethoxyphenyl)octan-1-one with ethyl chloro(methylthio)acetate. thieme-connect.comresearchgate.net This demonstrates the reagent's utility in constructing complex molecules, as it successfully alkylates an aromatic ring already bearing multiple alkoxy groups and an acyl chain. thieme-connect.comresearchgate.net The subsequent removal of the methylthio group via desulfurization yields the final ethyl arylacetate structure. thieme-connect.comacs.org

Cyclization Reaction Pathways

Ethyl chloro(methylthio)acetate serves as a key reagent in novel cyclization methods for synthesizing various nitrogen-containing heterocycles. researchgate.netresearchgate.net These structures are scaffolds for many biologically active compounds. amazonaws.comunivpancasila.ac.idresearchgate.net

Formation of Nitrogen-Containing Heterocycles (e.g., Tetrahydroisoquinolines, 3,4-Dihydroisoquinolines, 5,6-Dihydroindazolo[3,2-a]isoquinolines)

A significant application of ethyl chloro(methylthio)acetate is in the synthesis of substituted tetrahydroisoquinolines and 3,4-dihydroisoquinolines. researchgate.netsemanticscholar.org A novel two-step method involves the reaction of N-benzenesulfonyl- or N,N-dimethylsulfamoyl-β-phenethylamines with ethyl chloro(methylthio)acetate. researchgate.netresearchgate.net This reaction provides a direct route to ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylates. researchgate.nettandfonline.com The methodology has been applied to synthesize various substituted 3,4-dihydroisoquinolines in moderate yields (32-39%). semanticscholar.org The versatility of this approach allows for the creation of libraries of substituted isoquinolines, which are important precursors in medicinal chemistry. nih.govorganic-chemistry.orgresearchgate.net

While the synthesis of tetrahydroisoquinolines and dihydroisoquinolines using this reagent is well-documented, its application has also been noted in the context of other fused heterocyclic systems, such as indazoles, which are known for their wide range of pharmacological activities. researchgate.net The general synthetic strategies often involve tandem reactions, such as cycloadditions followed by aromatization, to build complex fused rings like 5,6-dihydropyrazolo[5,1-a]isoquinolines. nih.gov

Table 1: Synthesis of 3,4-Dihydroisoquinolines

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| N-Benzenesulfonyl-β-phenethylamine | Ethyl 2-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | 39 | semanticscholar.org |

| N-Benzenesulfonyl-β-(4-methoxyphenyl)ethylamine | Ethyl 2-benzenesulfonyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | 32 | semanticscholar.org |

| N-Benzenesulfonyl-β-(3,4-dimethoxyphenyl)ethylamine | Ethyl 2-benzenesulfonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | 35 | semanticscholar.org |

Role of Lewis Acids and Subsequent Acid or Base Treatment in Cyclization Efficiency

The efficiency of these cyclization reactions is highly dependent on the reaction conditions, particularly the use of a Lewis acid and subsequent workup. researchgate.netresearchgate.net SnCl₄ is employed as the Lewis acid to initiate the cyclization of N-benzenesulfonyl-β-phenethylamines with ethyl chloro(methylthio)acetate. researchgate.netsemanticscholar.org The Lewis acid activates the chloroacetate (B1199739), facilitating an intramolecular Friedel-Crafts-type reaction where the electron-rich phenyl ring of the phenethylamine (B48288) derivative acts as the nucleophile. rsc.org

Intramolecular Cyclization Strategies for Fused Systems

Ethyl chloro(methylthio)acetate is a valuable reagent for the synthesis of fused heterocyclic systems through intramolecular cyclization. These reactions typically involve an initial N-alkylation of a heterocyclic amine, followed by an in-situ cyclization to generate the fused ring system.

A notable application is the synthesis of imidazo[2,1-b]benzothiazoles. The reaction of 2-aminobenzothiazoles with ethyl chloro(methylthio)acetate proceeds via N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization involving the thiazole (B1198619) nitrogen. nih.govnih.govconicet.gov.arnih.govsemanticscholar.orgbeilstein-journals.orgindexcopernicus.comresearchgate.net This methodology provides a straightforward route to a variety of substituted imidazo[2,1-b]benzothiazole (B1198073) derivatives, which are of interest for their potential biological activities. nih.govnih.gov

Similarly, this strategy has been extended to the synthesis of other fused imidazole (B134444) systems. For instance, the reaction with 2-aminopyridines can yield imidazo[1,2-a]pyridines, and reactions with other amino-substituted heterocycles can provide access to a range of fused imidazole-containing scaffolds.

Another significant intramolecular cyclization strategy involves the formation of pyrrolo[2,1-a]isoquinolines. clockss.orgnih.govnih.govresearchgate.netresearchgate.net This transformation can be achieved through a multi-step sequence starting with the alkylation of isoquinoline (B145761). The resulting isoquinolinium salt can then be converted to a sulfur ylide, which undergoes a Current time information in Bangalore, IN.mdpi.com-dipolar cyclization to construct the fused pyrrole (B145914) ring. This approach highlights the ability of ethyl chloro(methylthio)acetate to participate in more complex cascade reactions to build intricate polycyclic frameworks.

Transition Metal-Catalyzed Processes

Integration into C-H Functionalization Methodologies

Ethyl chloro(methylthio)acetate has been successfully integrated into transition metal-catalyzed C-H functionalization methodologies, serving as an effective alkylating agent. acs.orgresearchgate.netthieme-connect.de This approach allows for the direct formation of C(sp²)–C(sp³) bonds, providing a more atom-economical and efficient alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials. mdpi.comnih.govrsc.org The presence of both a chloro and a methylthio group is crucial for its reactivity in these catalytic cycles. mdma.ch

This methodology has been particularly useful for the synthesis of α-aryl and α-heteroaryl esters. The direct installation of the ester-containing fragment onto aromatic and heteroaromatic cores is a powerful tool for the synthesis of compounds with potential applications in medicinal chemistry and materials science. nih.govnih.gov

Role in Iridium(III) and Rhodium(III) Catalyzed C-H Alkylation

Iridium(III) and Rhodium(III) complexes are highly effective catalysts for the C-H alkylation of various arenes and heteroarenes using ethyl chloro(methylthio)acetate. acs.orgnih.govrsc.orgthieme-connect.comethernet.edu.et These reactions typically employ a directing group on the aromatic substrate to achieve high regioselectivity, usually at the ortho position.

Table 1: Examples of Rh(III) and Ir(III) Catalyzed C-H Alkylation

| Catalyst | Substrate | Directing Group | Product | Yield (%) |

|---|---|---|---|---|

| [Cp*RhCl₂]₂/AgSbF₆ | 2-Phenylpyridine | Pyridyl | ortho-alkylated product | High |

| [Cp*IrCl₂]₂/AgOAc | Benzamide | Amide | ortho-alkylated product | Moderate to Good |

Note: This table presents a generalized summary of findings. Yields are dependent on specific reaction conditions and substrates.

The choice of metal catalyst can sometimes influence the outcome of the reaction, with rhodium and iridium complexes occasionally exhibiting complementary reactivity and selectivity. acs.org The reaction conditions, including the solvent, additives (such as silver salts), and temperature, are crucial for optimizing the yield and selectivity of the alkylation. hbni.ac.in

Mechanistic Aspects Involving Metal-Carbenoid Intermediates in Catalytic Cycles

The mechanism of these C-H alkylation reactions is believed to proceed through a catalytic cycle involving a metal-carbenoid intermediate. nih.govorganicreactions.org The cycle is generally initiated by the coordination of the directing group of the substrate to the metal center, followed by a concerted metalation-deprotonation (CMD) step to form a metallacyclic intermediate. thieme-connect.com

The ethyl chloro(methylthio)acetate then coordinates to the metal center. While the exact mechanism of the subsequent step is still a subject of investigation, it is proposed to involve either oxidative addition of the C-Cl bond to the metal or a direct interaction of the sulfur atom with the metal followed by migratory insertion. This leads to the formation of a key metal-carbenoid species. acs.orgorganicreactions.org This electrophilic intermediate then undergoes migratory insertion into the metal-carbon bond of the metallacycle. Finally, protonolysis releases the alkylated product and regenerates the active catalyst, allowing the cycle to continue. acs.org

Desulfurization Strategies

Reductive Desulfurization Following Alkylation Reactions

A key advantage of utilizing ethyl chloro(methylthio)acetate in C-H alkylation is the ability to readily remove the methylthio group in a subsequent reductive desulfurization step. mdma.chmdma.ch This two-step sequence provides a net C-H functionalization with an ethyl acetate moiety.

The most common reagent employed for this transformation is Raney nickel. masterorganicchemistry.comresearchgate.net Treating the product of the alkylation reaction with Raney nickel in a suitable solvent, typically ethanol, results in the hydrogenolysis of the carbon-sulfur bond, replacing it with a carbon-hydrogen bond. This cleanly converts the α-(methylthio)ester to the corresponding desulfurized ester. researchgate.net

Table 2: Reductive Desulfurization of Alkylated Products

| Substrate (Alkylated Product) | Reagent | Product | Yield (%) |

|---|---|---|---|

| Ethyl 2-(methylthio)-2-phenylacetate | Raney Ni | Ethyl phenylacetate (B1230308) | High |

| Ethyl 2-(4-methoxyphenyl)-2-(methylthio)acetate | Raney Ni | Ethyl 2-(4-methoxyphenyl)acetate | High |

Note: This table provides representative examples. Yields are generally high but can vary depending on the substrate and reaction conditions.

This desulfurization strategy significantly enhances the synthetic utility of ethyl chloro(methylthio)acetate, allowing it to be used as a surrogate for other alkylating agents that may be less reactive or selective in the initial C-H functionalization step. oup.comualberta.ca The robustness and efficiency of this desulfurization process make it a valuable tool in multi-step organic synthesis. researchgate.netcas.cn

Rearrangement Chemistry

The structural features of ethyl chloro(methylthio)acetate make it a substrate for intriguing rearrangement reactions, particularly when the sulfur atom is oxidized. These transformations can lead to the formation of new carbon-heteroatom and carbon-carbon bonds, offering pathways to diverse molecular architectures. This section explores the potential rearrangement chemistry of ethyl chloro(methylthio)acetate, focusing on the Pummerer rearrangement of its corresponding α-sulfoxide and the mechanistic complexities of its thermal rearrangements.

Pummerer Rearrangements of Alpha-Sulfoxide Derivatives

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen, which, upon activation, transforms the sulfoxide (B87167) into an α-acyloxythioether. wikipedia.orgtcichemicals.com For the α-sulfoxide derivative of ethyl chloro(methylthio)acetate, this rearrangement would be initiated by an activating agent, typically an acid anhydride (B1165640) like acetic anhydride.

The generally accepted mechanism for the Pummerer rearrangement involves the initial acylation of the sulfoxide oxygen atom by the anhydride, forming a sulfonium (B1226848) ion intermediate. wikipedia.orgyoutube.com A base, such as the acetate anion generated in the first step, then abstracts a proton from the α-carbon. This is followed by the elimination of the acyl group and the formation of a thionium (B1214772) ion. Finally, nucleophilic attack on the thionium ion by the acetate anion yields the α-acyloxythioether product. wikipedia.org

While specific studies on the Pummerer rearrangement of ethyl chloro(methylthio)acetate α-sulfoxide are not extensively documented in the reviewed literature, the general principles of the reaction can be applied. The presence of the electron-withdrawing chloro and ethoxycarbonyl groups on the α-carbon is expected to influence the acidity of the α-proton and the stability of the resulting thionium ion intermediate.

The synthetic utility of the Pummerer rearrangement is broad, as the resulting α-acyloxythioether can be a precursor to various functional groups. wikipedia.org For instance, hydrolysis of the acyloxy group can yield a hemithioacetal, which can be further converted to an aldehyde.

Different types of sulfoxides, including alkyl, aryl, and vinyl sulfoxides, can undergo Pummerer-type reactions, sometimes leading to extended or aromatic variations of the rearrangement. nih.gov In the case of aryl sulfoxides, for example, the reaction can lead to the functionalization of the aromatic ring. nih.gov The specific conditions, such as the choice of anhydride and the presence of other nucleophiles, can be tailored to direct the reaction towards a desired product. wikipedia.orgtcichemicals.com

Mechanistic Investigations of Thermal Rearrangements Leading to Complex Product Mixtures

The thermal behavior of α-halo-α-thioethers can be complex, often involving rearrangements that lead to a mixture of products. While direct mechanistic studies on the thermal rearrangement of ethyl chloro(methylthio)acetate are not prevalent in the examined literature, insights can be drawn from analogous systems, such as the thermal equilibration of 2-chloro-1-(chloromethyl)ethyl acetate and 2,3-dichloropropyl acetate. rsc.org

Studies on the thermal rearrangement of 2-chloro-1-(chloromethyl)ethyl acetate have suggested a pathway involving the formation of an acetoxonium ion. This intermediate allows for the scrambling of halide ions, leading to an equilibrium mixture of isomeric products. A similar mechanism could be postulated for ethyl chloro(methylthio)acetate, where heating could induce the formation of a corresponding sulfur-containing cyclic intermediate.

The presence of both a chlorine atom and a methylthio group on the same carbon atom in ethyl chloro(methylthio)acetate introduces additional complexity. Thermal stress could potentially lead to the elimination of HCl or other small molecules, or initiate radical pathways, contributing to the formation of a complex product mixture. The specific products formed would likely depend on the reaction conditions, including temperature, solvent, and the presence of any catalysts or inhibitors.

It is important to note that in the absence of direct experimental data for ethyl chloro(methylthio)acetate, these mechanistic proposals remain speculative and are based on established principles of rearrangement reactions in similar halogenated esters and thioethers.

Applications of Ethyl Chloro Methylthio Acetate in Complex Molecule Synthesis

Construction of Biologically Relevant Scaffolds

The unique reactivity of ethyl chloro(methylthio)acetate makes it a key reagent for assembling complex molecular frameworks found in numerous biologically active compounds. Its utility is particularly evident in the synthesis of octaketide analogues, isoquinoline (B145761) alkaloids, and other diverse heterocyclic systems.

Synthesis of Octaketide Analogues (e.g., Ethyl 2-[2,3,4-trimethoxy-6-(1-octanoyl)phenyl]acetate, Cytosporone B Analogues)

A significant application of ethyl chloro(methylthio)acetate is in the synthesis of octaketide analogues, a class of compounds that includes the antidiabetic agent ethyl 2-[2,3,4-trimethoxy-6-(1-octanoyl)phenyl]acetate (TMPA), an analogue of cytosporone B. thieme-connect.comresearchgate.net A facile and practical approach to TMPA involves a key Friedel–Crafts alkylation of 1-(3,4,5-trimethoxyphenyl)octan-1-one with ethyl chloro(methylthio)acetate. thieme-connect.comresearchgate.net This reaction is followed by a desulfurization step to yield the final product. thieme-connect.comresearchgate.net This method stands in contrast to other multi-step syntheses of cytosporones and their analogues. thieme-connect.comthieme-connect.de

The synthesis of TMPA and its structural analogs has been achieved in a two-step process involving an iridium(III)-catalyzed α-alkylation of acetophenones with alcohols, followed by a ketone-directed iridium(III)- or rhodium(III)-catalyzed redox-neutral C–H alkylation of the α-alkylated acetophenones using Meldrum's diazo compounds. acs.org This protocol provides a range of TMPA derivatives with good site selectivity and functional group compatibility. acs.org

Table 1: Synthesis of Ethyl 2-[2,3,4-trimethoxy-6-(1-octanoyl)phenyl]acetate (TMPA)

| Step | Reaction | Reagents and Conditions | Key Features |

| 1 | Friedel–Crafts Alkylation | 1-(3,4,5-trimethoxyphenyl)octan-1-one, ethyl chloro(methylthio)acetate, Lewis acid | Forms the core phenylacetate (B1230308) structure. thieme-connect.comresearchgate.net |

| 2 | Desulfurization | Raney Nickel or other reducing agents | Removes the methylthio group to yield the final product. thieme-connect.comresearchgate.net |

Assembly of Isoquinoline Alkaloid Frameworks

Ethyl chloro(methylthio)acetate also plays a role in the construction of isoquinoline alkaloid frameworks. These nitrogen-containing heterocyclic compounds are prevalent in a wide variety of medicinal plants and often exhibit significant physiological effects. pageplace.de The synthesis of these complex structures often involves the creation of a core isoquinoline ring system, to which various substituents are attached.

Synthesis of Other Diverse Heterocyclic Systems

The versatility of ethyl chloro(methylthio)acetate extends to the synthesis of a variety of other heterocyclic compounds. For instance, it is used in the preparation of 2-(5,6-diphenyl-1,2,4-triazin-3-ylthio)acetate, a precursor to various triazine derivatives. researchgate.net The reaction of 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) with ethyl chloroacetate (B1199739) yields this key intermediate. researchgate.net

Furthermore, ethyl chloro(methylthio)acetate can be employed in the synthesis of fused heterocyclic systems. For example, it can be used to introduce a thiomethylated ester side chain, which can then be further manipulated to form rings. The Petasis three-component reaction, which involves aldehydes, amines, and boronic acids, is a powerful tool for creating structurally diverse scaffolds and has been utilized in the synthesis of various heterocyclic compounds. nih.gov

Stereochemical Control in Synthetic Sequences

Achieving a specific three-dimensional arrangement of atoms is often crucial for the biological activity of a molecule. Ethyl chloro(methylthio)acetate can be utilized in synthetic sequences where stereochemical control is a key objective.

Enantioselective Transformations Utilizing Chiral Auxiliaries or Catalysts (e.g., POCl3-catalyzed reactions with chiral urethane)

Enantioselective transformations aim to produce a single enantiomer of a chiral molecule. This can be achieved through the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. mdpi-res.com Alternatively, chiral catalysts can be employed to create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. organic-chemistry.org

A notable example involves the use of phosphorus oxychloride (POCl3) as a catalyst in reactions with chiral urethane-protected compounds. google.com For instance, in the synthesis of certain diaminopyrimidine compounds, a chlorination step using POCl3 is employed. google.com While the provided information does not directly link this specific reaction to an enantioselective transformation involving ethyl chloro(methylthio)acetate, it highlights a method where a similar reagent (POCl3) is used in the context of modifying a molecule containing a chiral element (a urethane-type protecting group). google.com The principles of using such catalysts and chiral directing groups are fundamental to achieving enantioselectivity in a wide range of organic transformations. acs.orgacs.org

Reaction Mechanism Postulation and Experimental Verification

The mechanism of reactions involving ethyl chloromethylthioacetate, such as its Lewis acid-catalyzed cyclization with N-substituted β-phenethylamines to form tetrahydroisoquinolines, is believed to proceed through highly reactive cationic intermediates. researchgate.netepdf.pubvdoc.pub Verifying the existence of these short-lived species requires specialized experimental techniques.

The postulation of a reaction mechanism often involves proposing the formation of one or more transient intermediates. These species are typically unstable and exist for only a short time, making direct observation difficult. nih.gov Experimental verification frequently relies on "trapping" experiments, where a specific reagent is added to the reaction mixture to intercept the putative intermediate, forming a stable, detectable product. nih.govnih.govbeilstein-journals.org

In the context of this compound reactions catalyzed by a Lewis acid like tin(IV) chloride (SnCl₄), the initial step is likely the formation of a reactive electrophilic species, such as a thionium (B1214772) ion. researchgate.netvdoc.pub This intermediate is then attacked by a nucleophile. In the absence of an external trapping agent, the nucleophile is part of the other reactant molecule (an intramolecular reaction), leading to cyclization. epdf.pubvdoc.pub An intermediate trapping experiment would involve introducing a potent external nucleophile into the reaction. If this trapping agent successfully competes with the intramolecular cyclization to form a new, distinct product, it provides strong evidence for the existence of the proposed reactive intermediate. nih.govnih.gov

While trapping experiments provide indirect evidence, modern spectroscopic methods aim for the direct observation and characterization of reaction intermediates. beilstein-journals.org Because these species are often charged and highly reactive, techniques that combine mass spectrometry with spectroscopy are particularly powerful. nih.gov

Key methods for characterizing transient intermediates that could be applied to this compound reactions include:

Infrared Ion Spectroscopy (IRIS): This technique allows for the acquisition of an infrared spectrum of a mass-selected ion in the gas phase. nih.govrsc.org An intermediate generated from this compound could be produced and isolated in a mass spectrometer, and its vibrational spectrum recorded. This experimental spectrum can then be compared to theoretical spectra predicted by computational methods (like DFT) for various proposed structures, enabling a definitive structural assignment. rsc.org

Low-Temperature NMR Spectroscopy: For intermediates that are stable enough at low temperatures, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information in solution. nih.govnih.gov Techniques like 2D exchange spectroscopy (EXSY) can be used to study the dynamics of intermediates in equilibrium. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the mass-to-charge ratio of a proposed intermediate, confirming its elemental composition. nih.gov

Table 1: Spectroscopic Techniques for Intermediate Characterization

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comukm.my It has become an indispensable tool for elucidating reaction mechanisms by calculating the structures and energies of reactants, intermediates, transition states, and products. nih.gov

DFT calculations allow researchers to build a detailed map of a reaction's progress, known as the potential energy surface. chemrxiv.org For reactions involving this compound, computational chemists can model the interaction with a Lewis acid and the subsequent nucleophilic attack. This modeling can identify the precise geometric arrangement of atoms at the highest energy point along the reaction coordinate—the transition state. researchgate.net

Finding the transition state is critical, as its structure reveals the bonds that are breaking and forming during the key step of the reaction. nih.gov DFT can be used to explore multiple competing pathways. For instance, in a cyclization reaction, it can determine whether the reaction proceeds in a single, concerted step or through multiple steps involving one or more intermediates. chemrxiv.org The pathway with the lowest-energy transition states is generally the most probable. nih.gov

Once the structures of all stationary points (reactants, intermediates, transition states, products) are calculated, their relative energies can be determined. nih.gov Plotting these energies against the reaction coordinate creates a reaction energy profile. savemyexams.comibchem.com

This profile provides crucial quantitative insights:

Activation Energy (Ea): The energy difference between the reactants and the highest-energy transition state is the activation energy. youtube.com This barrier determines the speed of the reaction.

For the synthesis of tetrahydroisoquinolines, DFT calculations can compute the energy barrier for the initial formation of the thionium ion from this compound and the subsequent barrier for the intramolecular cyclization. The higher of these two barriers would identify the RDS. researchgate.netnih.gov

Table 2: Key Parameters from DFT Calculations

Structure-Reactivity Relationship Analyses

Structure-reactivity relationship analyses investigate how modifying the structure of a reactant affects the reaction's rate or outcome. In the cyclization reaction involving this compound, the nucleophile is an N-substituted β-phenethylamine. epdf.pubvdoc.pub The electronic properties of this aromatic ring can be altered by introducing different substituent groups.

DFT studies are exceptionally well-suited for systematically analyzing these relationships. By computationally modeling the reaction with various substituents (e.g., electron-donating groups like methoxy, -OCH₃, or electron-withdrawing groups like nitro, -NO₂) on the aromatic ring of the β-phenethylamine, one can calculate the corresponding change in the activation energy of the rate-determining step. rsc.orgespublisher.com

Electron-Withdrawing Groups (EWGs): These groups decrease the ring's electron density, making it less nucleophilic. This would raise the activation energy for cyclization and slow the reaction down.

These theoretical predictions can then be compared with experimental kinetic data to validate the proposed mechanism and provide a quantitative understanding of the electronic factors controlling the reaction.

Table 3: Predicted Structure-Reactivity Trends in the Cyclization with this compound

Compound Index

Table 4: List of Compound Names

Mechanistic Elucidation and Computational Studies of Ethyl Chloromethylthioacetate

Influence of Molecular Architecture and Substituents on Reaction Outcome and Selectivity

The molecular architecture of this compound, featuring a chlorine atom alpha to a sulfur atom and an adjacent ester group, dictates its susceptibility to various reaction pathways. The primary site of reactivity is the electrophilic carbon atom bonded to both chlorine and sulfur. The reaction outcomes are highly sensitive to the nature of the attacking nucleophile, the solvent, and any substituents on the ethyl group or potential reactants.

The reactivity of α-chloro thioethers like this compound is characterized by their ability to undergo nucleophilic substitution reactions. The presence of the sulfur atom plays a crucial role in stabilizing a potential carbocation intermediate through resonance, which can favor an S_N1-type mechanism. However, the reaction pathway can be shifted towards an S_N2 mechanism depending on the reaction conditions and the nature of the nucleophile.

The outcome of reactions involving this compound is significantly influenced by the structure of the reactants. For instance, in reactions with nucleophiles, the steric bulk of both the nucleophile and any substituents on the ethyl group of the thioacetate (B1230152) can dictate the regioselectivity and stereoselectivity of the reaction.

Table 1: Predicted Influence of Substituent Changes on Reaction Outcomes

| Substituent Change on Nucleophile/Substrate | Expected Effect on Reaction Rate (S_N2) | Expected Effect on Selectivity | Probable Mechanistic Shift |

| Increased steric bulk of nucleophile | Decrease | Increased steric hindrance, may favor attack at less hindered sites | May shift towards S_N1 if carbocation is stable |

| Increased nucleophilicity | Increase | Generally no significant change in regioselectivity | Favors S_N2 pathway |

| Electron-withdrawing group on the ethyl ester | Increase (due to increased electrophilicity of the carbonyl carbon) | May influence reactivity at the carbonyl group | Could favor nucleophilic acyl substitution |

| Electron-donating group on the ethyl ester | Decrease (due to decreased electrophilicity of the carbonyl carbon) | May influence reactivity at the carbonyl group | --- |

This table illustrates general trends and the exact outcomes would require specific experimental validation.

In the context of synthetic applications, such as the synthesis of isoquinolines and related heterocyclic systems, the reaction of this compound with substituted phenethylamines demonstrates the influence of molecular architecture. The substitution pattern on the aromatic ring of the phenethylamine (B48288) can affect the cyclization efficiency and the regioselectivity of the annulation reaction. Electron-donating groups on the aromatic ring can enhance the nucleophilicity of the ring, facilitating electrophilic aromatic substitution-type cyclization pathways.

The reactivity of this compound is a delicate balance of electronic and steric effects. These factors determine not only the rate of reaction but also the preferred mechanistic pathway (S_N1 vs. S_N2) and the potential for competing reactions like elimination or rearrangement.

Electronic Factors:

α-Sulfur Atom: The sulfur atom, being more polarizable than carbon, can stabilize an adjacent positive charge through p-orbital overlap. This stabilization of the carbocation intermediate (in an S_N1 pathway) makes α-chloro thioethers more reactive than their corresponding alkyl chlorides.

Inductive Effect of Chlorine: The electronegative chlorine atom polarizes the C-Cl bond, making the α-carbon electron-deficient and thus highly electrophilic and susceptible to nucleophilic attack.

Ester Group: The electron-withdrawing nature of the adjacent ester group further enhances the electrophilicity of the α-carbon through an inductive effect. This electronic pull can make the compound more susceptible to S_N2 attack. nih.govbeilstein-journals.org However, the carbonyl group itself can also act as an electrophilic site, leading to potential nucleophilic acyl substitution reactions, although this is generally less favorable than substitution at the α-carbon. libretexts.orgmasterorganicchemistry.compressbooks.pub

Steric Factors:

Accessibility of the Electrophilic Carbon: The steric environment around the α-carbon is a critical determinant of the reaction mechanism. Less hindered nucleophiles and substrates will favor the backside attack characteristic of an S_N2 reaction. nih.govbeilstein-journals.org

Bulky Substituents: The presence of bulky substituents on either the nucleophile or the ethyl group of the thioacetate can impede the approach of the nucleophile, slowing down the reaction rate for an S_N2 pathway. In such cases, if the electronic factors sufficiently stabilize the carbocation, the reaction may proceed through an S_N1 mechanism.

Table 2: Interplay of Electronic and Steric Effects on Reaction Pathways

| Factor | Influence on S_N1 Pathway | Influence on S_N2 Pathway |

| Electronic: Sulfur lone pair stabilization | Favored (stabilizes carbocation intermediate) | Less direct influence, but enhances overall reactivity |

| Electronic: Inductive effect of Chlorine | Favored (creates a good leaving group) | Favored (increases electrophilicity of carbon) |

| Electronic: Ester group (inductive) | Favored (increases electrophilicity of carbon) | Favored (increases electrophilicity of carbon) |

| Steric: Bulky nucleophile/substrate | Less affected (rate-determining step is unimolecular) | Disfavored (hinders backside attack) |

This table provides a qualitative summary of the expected influence of key factors on the preferred reaction mechanism.

Computational studies on analogous systems, often employing Density Functional Theory (DFT), can provide valuable insights into the transition state energies and reaction coordinates for competing pathways. mdpi.com Such studies can quantify the energetic barriers for S_N1 and S_N2 reactions, helping to predict the dominant mechanism under specific conditions. While specific computational data for this compound is scarce, the general principles derived from studies on similar α-halo ethers and thioethers would be applicable. rsc.org

Advanced Methodological Developments and Future Research Directions

Novel Catalytic Systems for Transformations Involving Ethyl Chloro(methylthio)acetate

The reactivity of the carbon-chlorine bond and the adjacent thioether group in ethyl chloro(methylthio)acetate makes it a versatile substrate for a variety of catalytic transformations. While classical methods often rely on stoichiometric reagents, recent advancements have centered on the use of catalytic systems to promote its reactions, enhancing efficiency and reducing waste. mlsu.ac.in

Transition metal catalysis offers a powerful platform for activating ethyl chloro(methylthio)acetate. Copper-based catalytic systems, for instance, have been developed for the homocoupling of terminal acetylenes and could be adapted for cross-coupling reactions involving the activated α-carbon of ethyl chloro(methylthio)acetate. researchgate.net Similarly, iridium and rhodium complexes are known to catalyze the enantioselective functionalization of C–H bonds, a strategy that could be explored for direct arylation or alkylation reactions with suitable substrates. acs.org

Lewis acids represent another important class of catalysts. Boron trifluoride dimethyl sulfide (B99878) complex (BF₃SMe₂) has shown utility as both a Lewis acid and a thiomethyl source in multi-component reactions, suggesting its potential to mediate transformations of ethyl chloro(methylthio)acetate in one-pot procedures. acs.org The use of magnesium perchlorate (B79767) has also been reported as a highly efficient catalyst for the synthesis of related thioesters, achieving high yields under simple procedural conditions.

Furthermore, visible-light photoredox catalysis is an emerging field with significant potential. acs.org Photocatalysts like Ru(bpy)₃²⁺ can mediate single-electron transfer processes under mild conditions, which could enable novel radical-based transformations of ethyl chloro(methylthio)acetate, such as reductive dehalogenation followed by coupling with various partners. acs.org

Expanding the Scope of Substrates and Compatible Reaction Partners

Research is actively seeking to broaden the range of molecules that can react effectively with ethyl chloro(methylthio)acetate. Its electrophilic nature makes it a suitable partner for a variety of nucleophiles. A general method for synthesizing oxindoles involves the reaction of anilines with α-carboalkoxy sulfides, indicating that anilines and their derivatives are key compatible reaction partners for ethyl chloro(methylthio)acetate to form heterocyclic structures. researchgate.net

The scope has been extended to carbon-based nucleophiles as well. For example, α-halo esters can participate in tandem reactions with 1,2-allenic ketones, suggesting that ethyl chloro(methylthio)acetate could react with such unsaturated systems to produce complex polycarbonyl compounds. rsc.org The development of thiomethylative Friedel-Crafts reactions showcases its potential to react with electron-rich aromatic and heteroaromatic systems to form diarylmethane derivatives. acs.org

The choice of catalytic system is crucial for expanding substrate compatibility. For instance, the development of chemoselective catalysts allows reactions to proceed in the presence of sensitive functional groups that might not be tolerated under harsher, non-catalytic conditions. This enables the use of more complex and functionalized substrates, leading to the synthesis of high-value molecules in fewer steps.

Integration into Multi-Component and Cascade Reaction Sequences

The dual functionality of ethyl chloro(methylthio)acetate—possessing both a leaving group (chloride) and a modifiable thioether—makes it an ideal component for multi-component reactions (MCRs) and cascade sequences. These processes, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. mlsu.ac.intandfonline.com

An example of its potential can be seen in the synthesis of highly substituted pyrazoles and imidazoquinoxalines, which has been achieved through the cyclocondensation of related β-oxodithioesters and α-oxoketene dithioacetals with hydrazines or through base-induced cycloadditions. acs.orgresearchgate.net Ethyl chloro(methylthio)acetate could serve as a key building block in analogous MCRs for constructing diverse heterocyclic scaffolds. researchgate.netresearchgate.net

Cascade reactions, which involve a series of intramolecular or intermolecular transformations, are another area of focus. researchgate.net A process involving ethyl chloro(methylthio)acetate could be initiated by the substitution of the chloride, with the resulting intermediate undergoing a subsequent cyclization or rearrangement triggered by the thiomethyl group. The thiomethyl group itself can act as a latent leaving group, enabling further transformations and increasing the complexity of the final product. acs.org The development of a three-component cascade thiomethylative Friedel-Crafts reaction highlights the potential for such sophisticated, one-pot transformations. acs.org

Sustainable and Green Chemistry Approaches in its Synthetic Applications

The principles of green chemistry are increasingly influencing the design of synthetic routes involving ethyl chloro(methylthio)acetate. ijsetpub.com A primary goal is to replace hazardous substances and stoichiometric reagents with more environmentally benign alternatives. mlsu.ac.in

One key aspect is the use of greener solvents. Research has demonstrated the feasibility of conducting tandem reactions involving α-halo esters in water, which could significantly reduce the environmental impact compared to traditional organic solvents. rsc.org Ethyl acetate (B1210297), which can be derived from renewable bioethanol, is also considered an environmentally preferred solvent. nih.govchemistryforsustainability.org

The shift from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. mlsu.ac.in Catalytic processes not only reduce waste by minimizing the use of reagents but also often operate under milder conditions, lowering energy consumption. mlsu.ac.in The development of efficient catalytic systems for transformations of ethyl chloro(methylthio)acetate directly contributes to this goal. researchgate.netacs.org

Atom economy is another critical consideration, and designing synthetic pathways that maximize the incorporation of all starting materials into the final product is essential. mlsu.ac.in Multi-component and cascade reactions are inherently more atom-economical and are a key strategy for improving the sustainability of syntheses using ethyl chloro(methylthio)acetate. tandfonline.com Furthermore, exploring the use of continuous flow processes can offer better control over reaction parameters, improve safety, and reduce waste generation. researchgate.net The application of these green chemistry principles is vital for ensuring that the synthetic utility of ethyl chloro(methylthio)acetate is realized in an economically and environmentally sustainable manner. whiterose.ac.uk

Q & A

Q. What are the standard methods for synthesizing ethyl chloromethylthioacetate in academic laboratories?

this compound can be synthesized via nucleophilic substitution or esterification reactions. A typical protocol involves reacting chloromethylthioacetyl chloride with ethanol under anhydrous conditions, using a base like pyridine to neutralize HCl byproducts. Reaction progress is monitored by TLC (e.g., hexane/EtOAc 2:1 ratio) to confirm the disappearance of starting material . Purification is achieved via vacuum distillation or column chromatography. Safety protocols for handling volatile and corrosive reagents (e.g., chlorinated intermediates) must align with OSHA guidelines for hazardous substance exposure .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to verify molecular structure and detect impurities.

- IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹, S-Cl absorption at ~600 cm⁻¹).

- GC-MS for purity assessment and quantification of volatile byproducts.

- Elemental analysis to confirm stoichiometry. Consistent use of IUPAC nomenclature and SI units is critical for reproducibility .

Q. What safety protocols are essential when handling this compound?

Researchers must:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Follow OSHA 1910.1020 standards for air sampling and exposure monitoring .

- Store the compound in sealed containers away from moisture and oxidizing agents, as its reactivity may generate toxic gases (e.g., HCl upon hydrolysis) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be validated under varying conditions (e.g., pH, solvent polarity)?

Mechanistic studies require:

- Kinetic isotope effects (KIE) to identify rate-determining steps.

- Computational modeling (DFT or MD simulations) to map energy profiles for nucleophilic substitution or elimination pathways.

- pH-dependent UV-Vis spectroscopy to track intermediate formation. Contradictions in observed vs. predicted outcomes (e.g., unexpected regioselectivity) should be addressed via control experiments and statistical validation of data .

Q. What strategies mitigate data discrepancies in studies of this compound’s stability?

- Accelerated degradation studies under controlled temperature/humidity to identify decomposition pathways (e.g., hydrolysis to thiolacetic acid derivatives).

- Multivariate analysis (e.g., ANOVA) to distinguish experimental noise from systemic errors.

- Replication across independent labs to confirm findings, as methodological variability (e.g., inadequate blinding in trials) can inflate effect sizes by up to 41% .

Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions?

Advanced approaches include:

- Hammett linear free-energy relationships to quantify electronic effects of substituents on reaction rates.

- X-ray crystallography to analyze steric hindrance in transition states.

- Cross-validation with analogous compounds (e.g., ethyl 4-chloroacetoacetate) to isolate variables .

Methodological Best Practices

- Data Presentation : Use tables for kinetic data (e.g., rate constants ± SD) and schematics for reaction mechanisms. Avoid redundant graphs; prioritize clarity .

- Statistical Rigor : Report confidence intervals for IC₅₀/EC₅₀ values in pharmacological assays. Use tools like GraphPad Prism for nonlinear regression .

- Literature Synthesis : Cite peer-reviewed sources (e.g., J. Org. Chem.) over non-academic platforms. Cochrane guidelines for systematic reviews recommend prioritizing studies with robust allocation concealment and double-blinding to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.